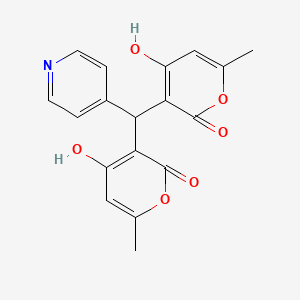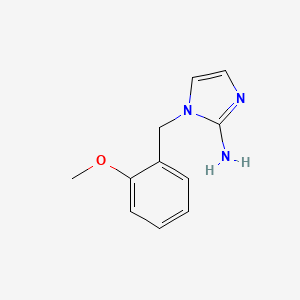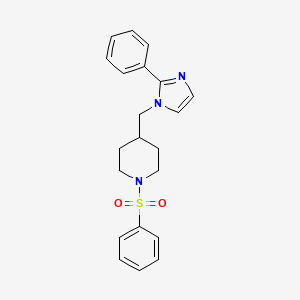![molecular formula C13H10N2OS2 B2565612 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CAS No. 339018-88-1](/img/structure/B2565612.png)
2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones from 5-acetyl- N -acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones .
Molecular Structure Analysis
The review summarizes literature data on the methods of synthesis of o -aminopyrimidine aldehydes and o -aminopyrimidine ketones and their application for the construction of fused pyrimidines .
Chemical Reactions Analysis
The review summarizes literature data on the methods of synthesis of o -aminopyrimidine aldehydes and o -aminopyrimidine ketones and their application for the construction of fused pyrimidines .
Scientific Research Applications
Synthesis and Characterization
Pyrimidine derivatives have been synthesized and characterized for their potential in exhibiting significant biological activities. A novel synthesis procedure for substituted tetrahydropyrimidine derivatives was developed, demonstrating potent in-vitro anti-inflammatory activity. These compounds were synthesized through reactions involving urea and bis(methylthio)methylenemalononitrile, followed by substitution with selected nucleophiles to obtain final compounds. All synthesized compounds showed potent anti-inflammatory activity, highlighting the potential for further investigation into their anti-inflammatory properties (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-cancer Properties
Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer properties. The anticancer potential of pyrimidines in fused scaffolds has been extensively reported. A significant number of patents have been published on pyrimidine-based anticancer agents, indicating ongoing interest and research in this area. These compounds have shown promising activity, positioning them as potential future drug candidates (Kaur et al., 2014).
Anti-inflammatory and SAR Analysis
Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized. Various methods for synthesizing pyrimidines have been described, with anti-inflammatory effects attributed to their inhibitory response against key inflammatory mediators. A detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity (Rashid et al., 2021).
Optoelectronic Applications
The pyranopyrimidine core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, has been identified as crucial for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. The use of hybrid catalysts for synthesizing these scaffolds has been intensively investigated, highlighting their broad applicability and the potential for developing lead molecules (Parmar, Vala, & Patel, 2023).
Tautomerism and Molecular Interactions
Studies on the tautomeric equilibria of purine and pyrimidine bases have provided insights into the influence of molecular interactions on the stability of tautomeric forms. This has implications for understanding the biologically significant nucleic acid bases and their roles in various biological processes (Person et al., 1989).
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which 2-(methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine belongs, have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the known actions of pyrido[2,3-d]pyrimidines that this compound likely interacts with its targets to inhibit their function, leading to the observed biological effects .
Biochemical Pathways
Given the broad spectrum of activities of pyrido[2,3-d]pyrimidines, it can be inferred that multiple pathways are likely affected . These could include pathways related to cell proliferation, inflammation, and neural activity, among others.
Result of Action
Given the known activities of pyrido[2,3-d]pyrimidines, it can be inferred that the compound likely has effects on cell proliferation, inflammation, and neural activity, among others .
Future Directions
Pyridopyrimidines and other N -heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . This suggests that there could be future research opportunities in this area.
properties
IUPAC Name |
2-methylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-10-7-8-18-11(10)12(15-13)16-9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBNTYTCJRHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)
![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)
![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)



![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)
![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)